2,2'-Dichlorobiphenyl
CAS No.: 13029-08-8
Cat. No.: VC20864585
Molecular Formula: C12H8Cl2
Molecular Weight: 223.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13029-08-8 |
---|---|
Molecular Formula | C12H8Cl2 |
Molecular Weight | 223.09 g/mol |
IUPAC Name | 1-chloro-2-(2-chlorophenyl)benzene |
Standard InChI | InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
Standard InChI Key | JAYCNKDKIKZTAF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl |
Melting Point | 142 to 144 °F (NTP, 1992) 61.5 °C |
Chemical Identity and Structure
2,2'-Dichlorobiphenyl, also known as PCB-4 in the Ballschmiter numbering system, is a chlorinated organic compound belonging to the PCB family. The compound consists of a biphenyl structure with chlorine atoms substituted at the 2 and 2' positions.
The structural configuration of 2,2'-Dichlorobiphenyl features two benzene rings connected by a single carbon-carbon bond, with chlorine atoms attached at the ortho positions on both rings. This specific arrangement of chlorine atoms contributes to the compound's physical, chemical, and toxicological properties, distinguishing it from other PCB congeners .
Physical Properties
The physical characteristics of 2,2'-Dichlorobiphenyl are important for understanding its environmental fate and potential applications. These properties also influence its behavior in analytical procedures and environmental monitoring.
The limited water solubility of 2,2'-Dichlorobiphenyl (0.79 mg/L) indicates its hydrophobic nature, which explains its tendency to bioaccumulate in fatty tissues of organisms . The high octanol-water partition coefficient (log P values of 4.80-4.97) further confirms this lipophilic character, making it prone to environmental persistence and bioaccumulation in the food chain .
Chemical Properties and Reactivity
2,2'-Dichlorobiphenyl exhibits chemical behavior typical of halogenated aromatic compounds, characterized by relative stability and selective reactivity patterns.
Reactivity Profile
As a simple aromatic halogenated organic compound, 2,2'-Dichlorobiphenyl is generally unreactive under normal environmental conditions . The presence of chlorine atoms decreases the reactivity compared to unsubstituted biphenyl, resulting in increased environmental persistence . This reduced reactivity is a common characteristic of PCBs and contributes to their longevity in environmental matrices.
The chemical stability of 2,2'-Dichlorobiphenyl significantly contributes to its environmental persistence, making it a compound of concern for long-term environmental monitoring and remediation efforts .
Synthesis Methods
Research has documented several approaches for the synthesis of 2,2'-Dichlorobiphenyl, with different methodologies yielding varying levels of purity and efficiency.
Homocoupling Reaction
One well-established method involves a homocoupling reaction using arenediazonium tetrafluoroborate salt:
The general procedure involves mixing the arenediazonium tetrafluoroborate salt with iron(II) chloride in tetrachloromethane, maintaining the reaction at 60°C for 3 hours. After cooling to room temperature, the mixture is filtered, and the organic phase is evaporated under reduced pressure. The resulting residue is purified on a silica gel column to obtain the desired 2,2'-Dichlorobiphenyl product .
Applications and Uses
2,2'-Dichlorobiphenyl has specific applications in scientific research, particularly in toxicological and environmental studies.
Laboratory Applications
The primary documented use of 2,2'-Dichlorobiphenyl is as a reference material for laboratory analytical work . It serves as an important standard in environmental monitoring and toxicological research, allowing for accurate identification and quantification of this specific PCB congener in environmental and biological samples.
Biological Research
In biological investigations, 2,2'-Dichlorobiphenyl has been utilized in studies examining vesicular catecholamine release from rat PC12 cells upon acute and subchronic exposure to polychlorinated biphenyls . These studies help elucidate the neurotoxic mechanisms of PCBs, contributing to our understanding of the potential health effects associated with exposure to these compounds.
Environmental Marker
The compound serves as an important marker in environmental studies, particularly when examining PCB degradation and dechlorination processes. The ratio of PCB-11 to PCB-4 (2,2'-Dichlorobiphenyl) has been used to determine whether PCBs in environmental samples originate from dechlorination processes or from other sources such as pigment production .
Environmental Presence and Significance
2,2'-Dichlorobiphenyl has been detected in various environmental matrices and plays a significant role in environmental chemistry and toxicology.
Environmental Distribution
The compound has been identified in multiple environmental compartments:
Water Quality Standards
The presence of 2,2'-Dichlorobiphenyl and other PCB congeners presents significant challenges for achieving water quality standards. In some watersheds, the loads of PCB congeners exceed established Total Maximum Daily Loads (TMDLs), making these compounds a notable obstacle to water quality compliance throughout the United States .
Toxicity and Health Hazards
2,2'-Dichlorobiphenyl presents several hazards to human health and the environment, warranting careful handling and monitoring.
Hazard Classification
The compound carries specific hazard classifications according to the Globally Harmonized System (GHS):
Acute and Chronic Health Effects
The toxicological profile of 2,2'-Dichlorobiphenyl indicates potential health concerns with both acute and chronic exposure:
Environmental Toxicity
2,2'-Dichlorobiphenyl presents significant ecological concerns:
The extremely hazardous nature of 2,2'-Dichlorobiphenyl for water systems warrants special attention in environmental protection efforts and remediation strategies .
Regulatory Status
2,2'-Dichlorobiphenyl is subject to various regulatory controls due to its classification as a polychlorinated biphenyl and its potential environmental and health impacts.
Transportation Regulations
For shipping and transportation purposes, 2,2'-Dichlorobiphenyl is classified as follows:
Other Regulatory Listings
The compound is subject to additional regulatory oversight:
These regulatory listings highlight the recognition of 2,2'-Dichlorobiphenyl as a compound requiring monitoring and control measures to protect human health and the environment .
Analytical Methods and Standards
For research and monitoring purposes, various analytical standards and methods have been developed for 2,2'-Dichlorobiphenyl.
Reference Standards
Standard Type | Specifications | Reference |
---|---|---|
Certified Reference Material | 100 µg/mL in Isooctane | |
Storage Conditions | Ambient (>5°C) with sonication recommended |
Identification Methods
Several spectroscopic and chromatographic techniques can be employed for the identification and quantification of 2,2'-Dichlorobiphenyl in environmental and biological samples. These typically involve gas chromatography coupled with mass spectrometry (GC-MS) or other detection methods, requiring appropriate reference standards for accurate analysis .
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